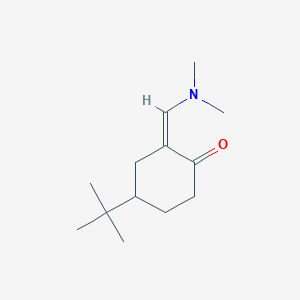
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one typically involves multiple steps. One common method includes the reaction of tert-butylcyclohexanone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one include:
- 4-tert-Butylcyclohexanone
- Dimethylaminomethylene derivatives
- Cyclohexanone derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(2Z)-4-tert-butyl-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9- |
InChI Key |
SNXYQXLWVGTVPA-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC(=O)/C(=C\N(C)C)/C1 |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















